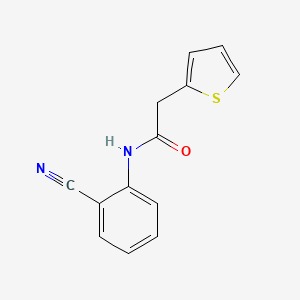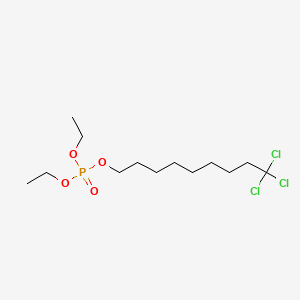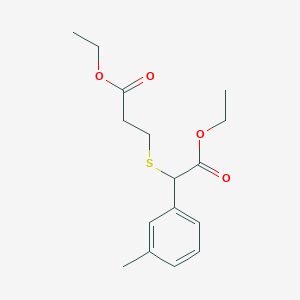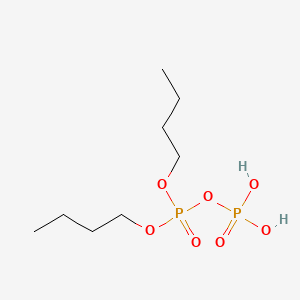
3-Imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione is a complex organic compound that features both imidazolidinone and oxolane rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion are some of the strategies used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that scalable methods would involve catalytic processes to ensure efficiency and yield. Metal catalysis and organocatalysis are potential approaches for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-Imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could result in derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
3-Imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a chiral auxiliary in asymmetric transformations.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazolidin-2-ones: These compounds share the imidazolidinone ring structure and are widely used in pharmaceuticals and organic synthesis.
Benzimidazolidin-2-ones: These compounds have a similar structure but include a benzene ring, offering different chemical properties and applications.
Eigenschaften
CAS-Nummer |
723744-84-1 |
|---|---|
Molekularformel |
C13H13N3O3 |
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
4-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxy-2-(pyridin-2-ylmethyl)-2H-furan-5-one |
InChI |
InChI=1S/C13H13N3O3/c17-11-9(7-8-3-1-2-4-14-8)19-13(18)10(11)12-15-5-6-16-12/h1-4,9,17H,5-7H2,(H,15,16) |
InChI-Schlüssel |
JDLSSHKYUXEYAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)C2=C(C(OC2=O)CC3=CC=CC=N3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-6-nitrophenol](/img/structure/B13823609.png)

![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-methylphenyl)acetamide](/img/structure/B13823617.png)

![2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione](/img/structure/B13823632.png)





![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B13823667.png)

![2-[Chloro(hydroxy)methyl]benzene-1,4-diol](/img/structure/B13823694.png)

